methyl (2E)-2-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate
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Overview
Description
Methyl (2E)-2-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-2-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate typically involves multiple steps, including the formation of intermediate compounds. The key steps include:
Formation of the thiazolo[2,3-d][1,3,5]benzoxadiazocine core: This involves the cyclization of appropriate precursors under specific conditions.
Introduction of the iodo group: This step requires the use of iodinating agents such as iodine or N-iodosuccinimide (NIS).
Methoxybenzylidene formation: This involves the condensation of 4-methoxybenzaldehyde with the intermediate compound.
Final esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-2-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodo group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of thioethers, amines, or ethers.
Scientific Research Applications
Methyl (2E)-2-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of methyl (2E)-2-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets with high affinity, leading to modulation of their activity and subsequent biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(E)-(2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate
- Methyl 4-[(E)-(2-(4-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate
- Methyl 4-[(E)-(2-(2,4-dichlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate
Uniqueness
Methyl (2E)-2-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate is unique due to the presence of the iodo group and the methoxybenzylidene moiety. These functional groups confer specific chemical reactivity and biological activity that distinguish it from similar compounds. The iodo group, in particular, enhances its potential for use in radiolabeling and imaging studies.
Properties
Molecular Formula |
C30H25IN2O6S |
---|---|
Molecular Weight |
668.5 g/mol |
IUPAC Name |
methyl (13E)-13-[[3-[(4-iodophenoxy)methyl]-4-methoxyphenyl]methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxylate |
InChI |
InChI=1S/C30H25IN2O6S/c1-30-25(28(35)37-3)26(21-6-4-5-7-23(21)39-30)33-27(34)24(40-29(33)32-30)15-17-8-13-22(36-2)18(14-17)16-38-20-11-9-19(31)10-12-20/h4-15,25-26H,16H2,1-3H3/b24-15+ |
InChI Key |
MIRLWYHSXULZGA-BUVRLJJBSA-N |
Isomeric SMILES |
CC12C(C(C3=CC=CC=C3O1)N4C(=O)/C(=C\C5=CC(=C(C=C5)OC)COC6=CC=C(C=C6)I)/SC4=N2)C(=O)OC |
Canonical SMILES |
CC12C(C(C3=CC=CC=C3O1)N4C(=O)C(=CC5=CC(=C(C=C5)OC)COC6=CC=C(C=C6)I)SC4=N2)C(=O)OC |
Origin of Product |
United States |
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